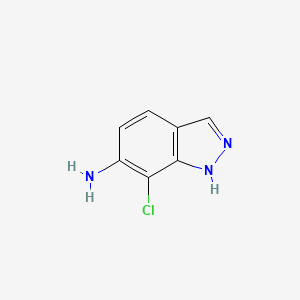

7-Cloro-1H-indazol-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

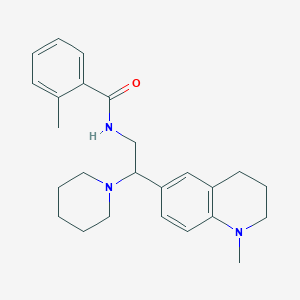

7-Chloro-1H-indazol-6-amine is a chemical compound with the linear formula C7H6ClN3 . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indazoles, including 7-Chloro-1H-indazol-6-amine, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis

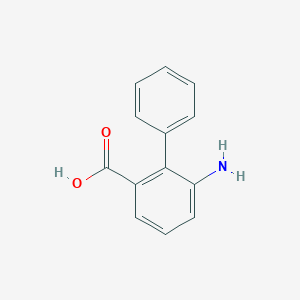

The molecular structure of 7-Chloro-1H-indazol-6-amine consists of a pyrazole ring fused with a benzene ring . The InChI code for this compound is 1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2, (H,10,11) .Chemical Reactions Analysis

Indazoles, including 7-Chloro-1H-indazol-6-amine, can be synthesized through various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

7-Chloro-1H-indazol-6-amine has a molecular weight of 167.6 . It is recommended to be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

7-Cloro-1H-indazol-6-amina sirve como un intermedio crucial en la síntesis de Lenacapavir, un potente inhibidor de la cápside utilizado para tratar infecciones por VIH-1 . Lenacapavir ha demostrado alta eficacia en ensayos clínicos, lo que convierte a este compuesto en un bloque de construcción esencial en el desarrollo de fármacos antivirales.

Actividad Antimicrobiana

Los indazoles, incluido el this compound, exhiben propiedades antimicrobianas. Los investigadores han explorado derivados de este compuesto por su actividad contra diversas cepas bacterianas, incluidas Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., y Escherichia coli . Se justifican más investigaciones sobre su mecanismo de acción y aplicaciones potenciales en la lucha contra las infecciones bacterianas.

Química de Coordinación y Complejos Metálicos

Los indazoles pueden coordinarse con iones metálicos, dando lugar a complejos estables. Los investigadores podrían investigar la química de coordinación del this compound con metales de transición. Estos complejos podrían encontrar aplicaciones en catálisis, reconocimiento molecular o materiales luminiscentes.

En resumen, la versatilidad del this compound lo convierte en un compuesto valioso en diversos dominios científicos. Su papel en el desarrollo de fármacos, la actividad antimicrobiana, la investigación del cáncer, los agroquímicos, la ciencia de los materiales y la química de coordinación subraya su importancia en el avance del conocimiento científico y las aplicaciones prácticas. Los investigadores continúan explorando su potencial, y estudios adicionales revelarán usos y beneficios adicionales. 🌟

Mecanismo De Acción

Target of Action

7-Chloro-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The affected pathways include those involved in cell cycle regulation and DNA damage response . The downstream effects of these changes can include cell cycle arrest, DNA repair, or apoptosis, depending on the context .

Pharmacokinetics

It is known that the compound should be stored in a dark place under an inert atmosphere at 2–8°c to maintain its stability . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.

Result of Action

The molecular and cellular effects of 7-Chloro-1H-indazol-6-amine’s action include changes in cell cycle progression and DNA damage response . These changes can lead to cell cycle arrest, DNA repair, or apoptosis, which can have therapeutic effects in diseases such as cancer .

Action Environment

The action of 7-Chloro-1H-indazol-6-amine can be influenced by environmental factors such as temperature and light exposure These factors can affect the stability of the compound and, therefore, its efficacy

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, including 7-Chloro-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .

Análisis Bioquímico

Biochemical Properties

For example, certain indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Cellular Effects

Some indazole derivatives have been found to have anti-inflammatory effects, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

7-chloro-1H-indazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGQDKDTKMNMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)

![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)

![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2441434.png)

![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)

![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)